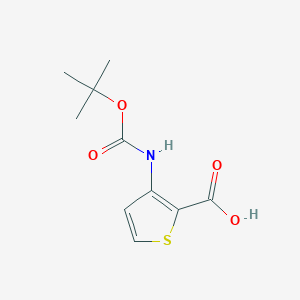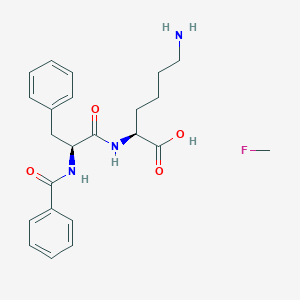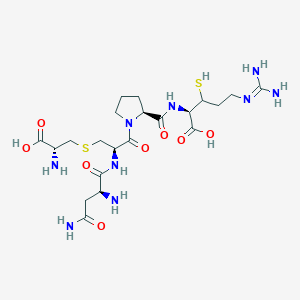
Argipressin (5-8), (2-1')-disulfide cys(6)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argipressin (5-8), (2-1')-disulfide cys(6)-, also known as Arginine Vasopressin (AVP), is a peptide hormone that is synthesized in the hypothalamus and released from the posterior pituitary gland. AVP plays a crucial role in regulating water balance, blood pressure, and electrolyte homeostasis in the body. It is involved in various physiological processes, including vasoconstriction, renal water reabsorption, and social behavior.
Mecanismo De Acción
AVP exerts its effects on target cells by binding to specific G protein-coupled receptors, including V1a, V1b, and V2 receptors. The V1a receptor is primarily involved in vasoconstriction and platelet aggregation, while the V2 receptor is responsible for renal water reabsorption. The V1b receptor is predominantly expressed in the pituitary gland and is involved in the regulation of adrenocorticotropic hormone (ACTH) secretion.
Efectos Bioquímicos Y Fisiológicos
AVP regulates water balance by increasing water reabsorption in the kidneys, which leads to increased urine concentration and decreased urine volume. It also increases blood pressure by inducing vasoconstriction. AVP has been shown to modulate social behavior by regulating the release of neurotransmitters, including dopamine and oxytocin. Additionally, AVP has been implicated in the regulation of stress response and the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AVP is a widely used experimental tool in various research areas due to its diverse physiological effects. However, one major limitation of AVP is its short half-life, which requires frequent administration in experiments. Additionally, the effects of AVP can vary depending on the dose and route of administration, which can complicate experimental design.
Direcciones Futuras
Future research on AVP is likely to focus on the development of novel therapeutic agents targeting AVP receptors for the treatment of various disorders. Additionally, further studies on the molecular mechanisms underlying the effects of AVP on social behavior and stress response may lead to the development of new treatments for psychiatric disorders. Furthermore, the role of AVP in the regulation of immune function and inflammation is an area of increasing interest, and further research may provide insights into the pathophysiology of inflammatory disorders.
Métodos De Síntesis
The synthesis of AVP involves the cleavage of a larger precursor molecule, prepro-vasopressin, into smaller fragments. The prepro-vasopressin is initially synthesized in the hypothalamus and transported to the posterior pituitary gland, where it undergoes post-translational modifications to form AVP. The synthesis of AVP involves the removal of the signal peptide and the formation of disulfide bonds between cysteine residues.
Aplicaciones Científicas De Investigación
AVP has been extensively studied in various research areas, including neuroscience, endocrinology, and cardiovascular physiology. AVP is involved in the regulation of social behavior, including pair bonding, aggression, and maternal behavior. It has also been implicated in the pathophysiology of various disorders, including hypertension, diabetes insipidus, and congestive heart failure.
Propiedades
Número CAS |
101531-76-4 |
|---|---|
Nombre del producto |
Argipressin (5-8), (2-1')-disulfide cys(6)- |
Fórmula molecular |
C21H37N9O8S2 |
Peso molecular |
607.7 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-1-[(2R)-3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)-3-sulfanylpentanoic acid |
InChI |
InChI=1S/C21H37N9O8S2/c22-9(6-14(24)31)16(32)28-11(8-40-7-10(23)19(35)36)18(34)30-5-1-2-12(30)17(33)29-15(20(37)38)13(39)3-4-27-21(25)26/h9-13,15,39H,1-8,22-23H2,(H2,24,31)(H,28,32)(H,29,33)(H,35,36)(H,37,38)(H4,25,26,27)/t9-,10-,11-,12-,13?,15-/m0/s1 |
Clave InChI |
QQTCSJQVIICNRD-XKNMMBQYSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CSC[C@@H](C(=O)O)N)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](C(CCN=C(N)N)S)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C(CSCC(C(=O)O)N)NC(=O)C(CC(=O)N)N)C(=O)NC(C(CCN=C(N)N)S)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CSCC(C(=O)O)N)NC(=O)C(CC(=O)N)N)C(=O)NC(C(CCN=C(N)N)S)C(=O)O |
Sinónimos |
(2-1')-disulfide 6-Cys-argipressin (5-8) arginine vasopressin (5-8), (2-1')-disulfide Cys(6)- argipressin (5-8), (2-1')-disulfide Cys(6)- argipressin (5-8), (2-1')-disulfide cysteine(6)- Cyt(6)-AVP(5-8) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)

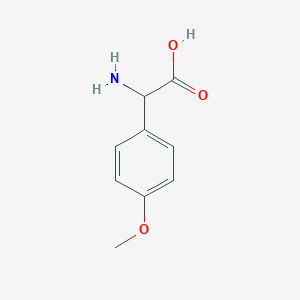
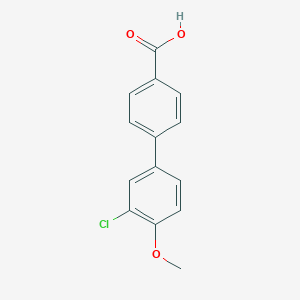
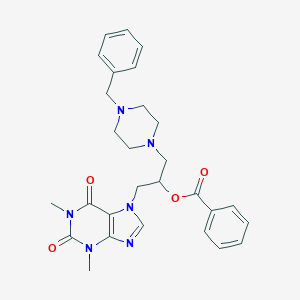
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)



